5-Cyclopropylpentan-2-one

Synthetic Chemistry Catalysis Redox Chemistry

5-Cyclopropylpentan-2-one (CAS 1514872-59-3) is an alkyl cyclopropyl ketone with the molecular formula C8H14O and a molecular weight of 126.2 g/mol. It is classified as a liquid-phase research chemical with a minimum purity specification of 95%, intended strictly for laboratory-scale organic synthesis and medicinal chemistry research, not for direct human or veterinary use.

Molecular Formula C8H14O
Molecular Weight 126.20 g/mol
Cat. No. B12107203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclopropylpentan-2-one
Molecular FormulaC8H14O
Molecular Weight126.20 g/mol
Structural Identifiers
SMILESCC(=O)CCCC1CC1
InChIInChI=1S/C8H14O/c1-7(9)3-2-4-8-5-6-8/h8H,2-6H2,1H3
InChIKeyROJLBGPBLVUPQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 5-Cyclopropylpentan-2-one: Core Identity and Chemical Characteristics for Procurement


5-Cyclopropylpentan-2-one (CAS 1514872-59-3) is an alkyl cyclopropyl ketone with the molecular formula C8H14O and a molecular weight of 126.2 g/mol . It is classified as a liquid-phase research chemical with a minimum purity specification of 95%, intended strictly for laboratory-scale organic synthesis and medicinal chemistry research, not for direct human or veterinary use . The compound features a cyclopropyl ring linked to a pentan-2-one backbone, placing it within a substance class noted for distinct reactivity profiles compared to aryl-substituted analogs [1].

Why 5-Cyclopropylpentan-2-one Cannot Be Replaced by a Simple Aromatic or Linear Analog


Substituting 5-cyclopropylpentan-2-one with a seemingly similar analog, such as an aryl cyclopropyl ketone or a non-cyclopropyl aliphatic ketone, will lead to fundamentally different chemical reactivity and, potentially, a divergent biological or synthetic outcome. Research has firmly established that unactivated alkyl cyclopropyl ketones, like 5-cyclopropylpentan-2-one, possess a significantly higher activation barrier for ketone reduction and subsequent ring-opening compared to aryl cyclopropyl ketones, rendering them unreactive under conditions designed for the latter [1]. This difference arises from the lack of conjugation stabilization in the radical intermediate for alkyl systems [2]. The resulting unique reactivity profile, which enables catalytic formal [3+2] cycloadditions to create complex, sp3-rich architectures, is not a generic property of all ketones and necessitates the specific procurement of the correct alkyl cyclopropyl ketone scaffold [1].

Quantifying the Value of 5-Cyclopropylpentan-2-one: A Comparative Evidence Matrix


Superior Redox Stability Relative to Aryl Cyclopropyl Ketones

Alkyl cyclopropyl ketones, the class to which 5-cyclopropylpentan-2-one belongs, are inherently more difficult to reduce than aryl cyclopropyl ketones. The standard redox potential for an unactivated aliphatic ketone is significantly lower (e.g., cyclohexanone E1/2 = −2.73 V vs SCE) than that of an aryl ketone (e.g., acetophenone E1/2 = −2.11 V vs SCE) [1]. This high reduction barrier is why specific SmI2/Sm0 catalytic conditions are required to 'switch-on' reactivity for this class, unlike aryl systems which react under simpler conditions [1]. This differential reactivity is quantified in the context of a catalytic [3+2] cycloaddition, where a model alkyl cyclopropyl ketone (1a) gave only an 11% yield under standard conditions, while optimized conditions tailored to its redox properties raised the yield to 77% [1].

Synthetic Chemistry Catalysis Redox Chemistry

Computationally Verified Divergence in Reaction Path from Aromatic Analogs

Computational modeling highlights a mechanistic divergence between alkyl and aryl cyclopropyl ketones. For alkyl systems like 5-cyclopropylpentan-2-one, the lack of aryl conjugation results in a high energy barrier for the initial reduction and subsequent cyclopropyl fragmentation, in stark contrast to the stabilized ketyl radical observed in aryl cyclopropyl ketones. However, the resulting radical intermediate from the alkyl system undergoes facile trapping by alkenes or alkynes due to minimal steric hindrance [1]. This computational insight is experimentally validated: the reactivity of alkyl cyclopropyl ketones was successfully 'switched-on' using a SmI2/Sm0 catalyst system to deliver cycloaddition products in yields up to 90% for some secondary and tertiary substrates, a feat not achievable with prior catalytic methods [2].

Computational Chemistry Reaction Mechanism Radical Chemistry

Validated Role as a Core Scaffold for sp3-Rich Compound Libraries

The movement in drug discovery towards more three-dimensional, sp3-rich molecular frameworks is driven by the need to escape the flatland of planar, aromatic structures. Alkyl cyclopropyl ketones like 5-cyclopropylpentan-2-one are explicitly introduced as versatile substrates for synthesizing complex, sp3-rich products incongruent with Nature's building blocks via catalytic formal [3+2] cycloadditions [1]. While 5-phenyl-2-pentanone, a non-cyclopropyl aromatic analog, would inherently direct a synthesis towards less saturated products, the cyclopropyl ketone scaffold is a gateway to densely functionalized five-membered carbo- and heterocycles that are highly prized in medicinal chemistry for their improved drug-like properties [REFS-1, REFS-2].

Medicinal Chemistry Drug Discovery Chemical Biology

High-Impact Application Scenarios for Procuring 5-Cyclopropylpentan-2-one


Development of Novel SmI2-Catalyzed [3+2] Cycloaddition Methodologies

This is the primary validated application scenario. Research groups focusing on synthetic methodology development can utilize 5-cyclopropylpentan-2-one as a representative primary alkyl cyclopropyl ketone to explore new catalytic coupling reactions with unsaturated partners. The evidence demonstrates that this compound class requires the optimized SmI2/Sm0 catalytic system to overcome its high reduction potential, making it an ideal model substrate for studying catalyst stabilization and reaction mechanism in radical cycloadditions [1]. Its successful application in this pioneering work validates its procurement for laboratories seeking to replicate or extend these findings.

Synthesis of sp3-Rich Chemical Libraries for Fragment-Based Drug Discovery

Procurement of 5-cyclopropylpentan-2-one is strategically justified for medicinal chemistry programs aiming to increase the fraction of sp3-hybridized carbons (Fsp3) in screening collections. The compound serves as a gateway to constructing complex, three-dimensional cyclopentane derivatives, a motif associated with improved solubility, target selectivity, and clinical success rates over flat aromatic structures [REFS-1, REFS-2]. This scenario directly addresses the industry-wide challenge of 'escaping flatland' in early-stage drug discovery.

Precursor for Agrochemical Intermediate Synthesis

Cyclopropyl-containing ketones are structural motifs found in certain agrochemical active ingredients. The related cyclopropyl ketone scaffold has been described in patent literature as an intermediate in the synthesis of pesticidal 4-benzoylisoxazoles, such as 5-cyclopropylisoxazole derivatives [1]. This supports the procurement of 5-cyclopropylpentan-2-one for process chemistry research focused on developing new synthetic routes to crop protection agents, where the cyclopropyl ring's unique steric and electronic properties can confer desirable biological activity or metabolic stability.

Quote Request

Request a Quote for 5-Cyclopropylpentan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.